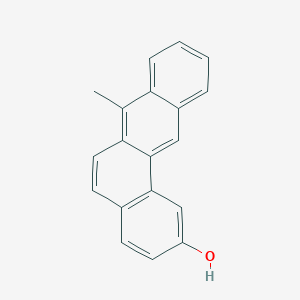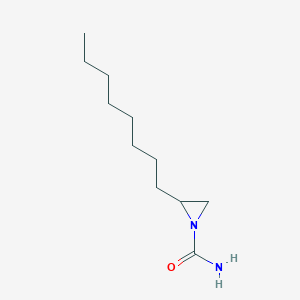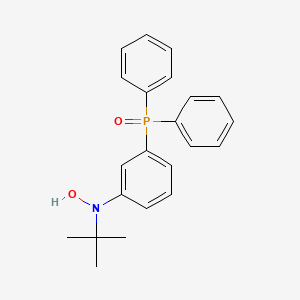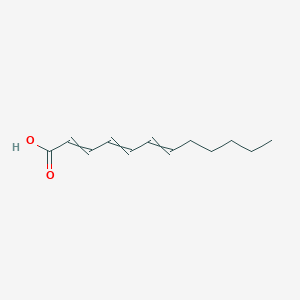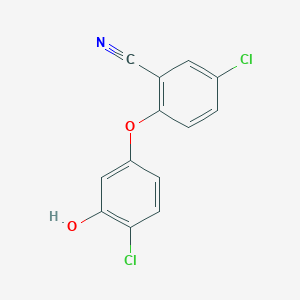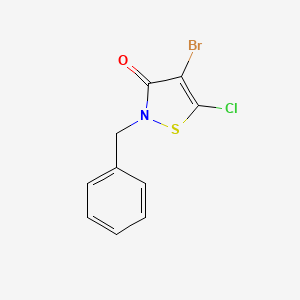
2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one is a heterocyclic compound containing a thiazole ring substituted with benzyl, bromo, and chloro groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. For example, a common route might involve the reaction of a benzyl-substituted thioamide with a brominating agent and a chlorinating agent in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The benzyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromo or chloro groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Used in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one depends on its specific interactions with molecular targets. For example, it might inhibit enzymes or interact with cellular receptors, leading to specific biological effects. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzyl-4-bromo-1,2-thiazol-3(2H)-one
- 2-Benzyl-5-chloro-1,2-thiazol-3(2H)-one
- 4-Bromo-5-chloro-1,2-thiazol-3(2H)-one
Uniqueness
The unique combination of benzyl, bromo, and chloro substituents in 2-Benzyl-4-bromo-5-chloro-1,2-thiazol-3(2H)-one might confer specific properties that are not present in similar compounds. This could include unique reactivity or specific biological activities.
Eigenschaften
CAS-Nummer |
73227-16-4 |
|---|---|
Molekularformel |
C10H7BrClNOS |
Molekulargewicht |
304.59 g/mol |
IUPAC-Name |
2-benzyl-4-bromo-5-chloro-1,2-thiazol-3-one |
InChI |
InChI=1S/C10H7BrClNOS/c11-8-9(12)15-13(10(8)14)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
FIWQOOGTAXWVKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(S2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


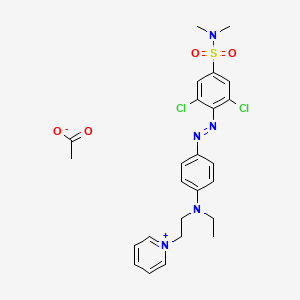

![barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14466389.png)
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-6-[methyl[[2-(sulfooxy)ethyl]sulfonyl]amino]-](/img/structure/B14466394.png)
![1-Docosanone, 1-[2,3,4(or 3,4,5)-trihydroxyphenyl]-](/img/structure/B14466395.png)



